Enzymatic Substrate Specificity: 4-Oxo Position Is Essential; 2-Oxo and 3-Oxo Homologues Inactive
In enzymatic reduction assays with 4-hydroxycyclohexanecarboxylate dehydrogenase purified from Corynebacterium cyclohexanicum, the enzyme exhibited absolute specificity for the 4-oxo positional isomer. The target compound, 4-oxocyclohexanecarboxylate, served as a substrate with a Michaelis constant Km = 0.50 mM at pH 6.8 [1]. In direct comparative testing, neither the 2-oxo nor the 3-oxo homologue was utilized as substrate—demonstrating zero detectable turnover under identical assay conditions [1]. This binary substrate specificity means that substitution with the 3-oxo isomer (methyl 3-oxocyclohexanecarboxylate, CAS 13148-83-9) would yield complete synthetic failure in any biocatalytic pathway involving this dehydrogenase.
| Evidence Dimension | Enzymatic substrate recognition (Km) and substrate utilization |
|---|---|
| Target Compound Data | Km = 0.50 mM; substrate utilized |
| Comparator Or Baseline | 2-Oxo homologue: not utilized; 3-Oxo homologue: not utilized |
| Quantified Difference | Qualitative binary difference: activity vs. no activity |
| Conditions | pH 6.8, purified 4-hydroxycyclohexanecarboxylate dehydrogenase, NADH as cofactor |
Why This Matters
For synthetic biology or chemoenzymatic routes, substitution with the incorrect positional isomer leads to zero substrate turnover, halting the entire synthetic sequence.
- [1] Obata, H.; et al. Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. European Journal of Biochemistry, 1988. View Source
